(3-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride
Description
(3-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride is a heterocyclic amine hydrochloride salt featuring a pyridine ring and a methyl-substituted thiophene moiety. Its molecular formula is C₁₂H₁₅ClN₂S, with a molecular weight of 254.78 g/mol . The compound’s structure combines a pyridin-3-ylmethyl group and a 3-methyl-thiophen-2-ylmethyl group linked via an amine bridge, protonated as a hydrochloride salt to enhance solubility and stability. Key identifiers include:
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-10-4-6-15-12(10)9-14-8-11-3-2-5-13-7-11;/h2-7,14H,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDSNLZWVYWFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride, with the molecular formula CHClNS and a molecular weight of 254.78 g/mol, is a compound of significant interest in pharmacological research. This compound is characterized by a thiophene ring linked to a pyridine moiety, which may contribute to its biological activity. The exploration of its biological properties is essential for understanding its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHClNS |
| Molecular Weight | 254.78 g/mol |
| CAS Number | 1052409-97-8 |
| Melting Point | 118.22 °C (predicted) |
| Boiling Point | ~349.0 °C at 760 mmHg (predicted) |
| Density | ~1.1 g/cm³ (predicted) |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its role in modulating neurotransmitter systems, particularly in the context of neurological disorders.
Neuropharmacological Studies
-
NMDA Receptor Modulation :
- Research indicates that compounds with similar structures can act as positive allosteric modulators of N-methyl-D-aspartate receptors (NMDARs), which play a crucial role in synaptic plasticity and memory function. These receptors are implicated in various neurological conditions such as Alzheimer's disease and schizophrenia .
- Antimicrobial Activity :
- Anticancer Potential :
Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of thiophene-pyridine derivatives on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage, highlighting its potential as a neuroprotective agent .
Study 2: Antimicrobial Efficacy
In an investigation into the antimicrobial efficacy of various pyridine derivatives, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyridine-thiophene hybrids. Below is a detailed comparison with analogous derivatives:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Notable Features |
|---|---|---|---|---|---|
| (3-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride | C₁₂H₁₅ClN₂S | 254.78 | 3-methylthiophene, pyridin-3-ylmethyl | 41404-59-5 | Thiophene enhances electron-rich interactions; hydrochloride improves solubility |
| [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride | C₁₆H₁₈ClN₃ | 287.79 | Indole ring, pyridin-3-ylmethyl | 1046758-19-3 | Indole’s hydrogen-bonding capacity may increase receptor affinity |
| 2-Phenylpyridin-3-amine hydrochloride | C₁₁H₁₁ClN₂ | 206.67 | Phenyl, pyridin-3-amine | 219121-62-7 | Simpler structure; lacks sulfur, reducing polarizability |
| (3-Methyl-2-thienyl)methylamine hydrochloride | C₁₂H₁₅ClN₂S | 254.78 | 3-methylthiophene, pyridin-4-ylmethyl | N/A | Pyridine substitution at 4-position alters electronic distribution |
| (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride | C₁₁H₁₂Cl₂F₃N₃ | 310.18 | Chloro, trifluoromethyl, piperidine | 1185319-67-8 | Fluorine atoms enhance metabolic stability; piperidine introduces basicity |
Key Observations :
Substituent Effects :
- The thiophene group in the target compound provides sulfur-mediated interactions (e.g., van der Waals, π-stacking) absent in phenyl or indole analogs .
- Pyridine substitution position (3- vs. 4-) alters electronic properties. For example, the 4-pyridinylmethyl analog () may exhibit distinct dipole moments and solubility profiles.
Hydrogen-Bonding Capacity: The indole-containing derivative () has 3 hydrogen-bond donors (vs.
Molecular Weight and Solubility :
- The target compound’s molecular weight (254.78) is intermediate between simpler phenyl derivatives (206.67) and bulkier indole analogs (287.79), balancing lipophilicity and aqueous solubility .
Halogen and Fluorine Effects: The trifluoromethyl and chloro groups in ’s compound increase metabolic stability and electronegativity, making it more resistant to oxidative degradation compared to the non-halogenated target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
